molecular formula C5H9NO4 B1440849 (R)-2-methyl-4-nitrobutanoic acid CAS No. 88390-28-7

(R)-2-methyl-4-nitrobutanoic acid

Cat. No. B1440849
CAS RN: 88390-28-7
M. Wt: 147.13 g/mol
InChI Key: OUFURNSEVIXAGV-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-2-methyl-4-nitrobutanoic acid” is a chemical compound with the CAS number 88390-28-7 . It is used in scientific research, particularly in the study of organic synthesis and drug development.


Molecular Structure Analysis

The molecular formula of “®-2-methyl-4-nitrobutanoic acid” is C5H9NO4 . Its molecular weight is 147.13 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-2-methyl-4-nitrobutanoic acid”, such as its melting point, boiling point, and density, are not specified in the available resources .

Scientific Research Applications

Stability and Degradation Studies

A significant area of research involving (R)-2-methyl-4-nitrobutanoic acid is in the study of the stability and degradation processes of nitisinone, a derivative with medical applications. Nitisinone is known for treating hepatorenal tyrosinemia, a rare hereditary metabolic disease. Research has focused on understanding its stability under different conditions, including pH levels, temperature, and exposure to ultraviolet radiation. It has been found that nitisinone's stability increases with the pH of the solution. At pH levels similar to human gastric juice, major degradation products include 2-amino-4-(trifluoromethyl)benzoic acid and 2-nitro-4-(trifluoromethyl)benzoic acid, both of which exhibit considerable stability under the studied conditions. This research contributes to a better understanding of the potential risks and benefits associated with nitisinone's medical use (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Chemical Synthesis and Medicinal Applications

Another research domain is the synthesis of pharmacological agents from natural compounds, incorporating nitroxyl radicals. This rapidly developing area of medicinal chemistry has shown that introducing a nitroxyl fragment into a molecule can enhance biological activity, modify it, reduce toxicity, or increase selective cytotoxicity. Various natural compounds, including amino acids and flavonoids, have been used to create conjugates with nitroxyl radicals, aiming at the treatment and prevention of severe diseases. Such conjugates could potentially serve as drug delivery systems, targeting pathological areas within the body for diagnostics and treatment. This research underscores the versatility of (R)-2-methyl-4-nitrobutanoic acid derivatives in developing new pharmacological agents (Grigor’ev, Tkacheva, & Morozov, 2014).

Environmental and Analytical Chemistry Applications

In environmental and analytical chemistry, (R)-2-methyl-4-nitrobutanoic acid derivatives are explored for their roles in advanced oxidation processes (AOPs) for pollutant degradation. AOPs have been applied to degrade acetaminophen from aqueous mediums, leading to various by-products and proposing degradation pathways. Research in this area aims to understand the kinetics, mechanisms, and biotoxicity of degradation by-products, contributing to environmental safety and pollution control efforts. This work highlights the environmental applications of (R)-2-methyl-4-nitrobutanoic acid derivatives in addressing water scarcity and the accumulation of recalcitrant compounds in natural environments (Qutob, Hussein, Alamry, & Rafatullah, 2022).

properties

IUPAC Name

(2R)-2-methyl-4-nitrobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-4(5(7)8)2-3-6(9)10/h4H,2-3H2,1H3,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFURNSEVIXAGV-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676889
Record name (2R)-2-Methyl-4-nitrobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-methyl-4-nitrobutanoic acid

CAS RN

88390-28-7
Record name (2R)-2-Methyl-4-nitrobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-methyl-4-nitrobutanoic acid
Reactant of Route 2
(R)-2-methyl-4-nitrobutanoic acid
Reactant of Route 3
(R)-2-methyl-4-nitrobutanoic acid
Reactant of Route 4
(R)-2-methyl-4-nitrobutanoic acid
Reactant of Route 5
(R)-2-methyl-4-nitrobutanoic acid
Reactant of Route 6
(R)-2-methyl-4-nitrobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.